Product packaging for 3,3-Tetramethyleneglutarimide(Cat. No.:CAS No. 1075-89-4)

3,3-Tetramethyleneglutarimide

Cat. No.: B196294
CAS No.: 1075-89-4
M. Wt: 167.2 g/mol
InChI Key: YRTHJMQKDCXPAY-UHFFFAOYSA-N
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Description

Contextualization within Glutarimide (B196013) Chemistry

The glutarimide skeleton is a six-membered heterocyclic system that is a fundamental component of many biologically active molecules and commercially available pharmaceuticals. thieme-connect.comthieme-connect.com The wide-ranging bioactivity of glutarimide derivatives has made the synthesis of highly functionalized versions of this scaffold a significant area of modern organic synthesis. thieme-connect.comthieme-connect.com This pursuit allows for the construction of more complex molecular systems, thereby broadening the spectrum of potential drug candidates. thieme-connect.com

The glutarimide ring's importance is highlighted by its presence in compounds like thalidomide, where it is believed to contribute to the molecule's biological activity. nih.govwjbphs.com Research into glutarimide derivatives often involves strategies like Michael addition and multicomponent reactions to create substituted and functionalized versions. thieme-connect.comthieme-connect.com

Significance in Spirocyclic Compound Research

3,3-Tetramethyleneglutarimide is a spirocyclic compound, meaning it contains two rings connected by a single common atom. tandfonline.com This structural feature is of increasing interest in medicinal chemistry due to the enhanced three-dimensionality it imparts to molecules. tandfonline.comnih.gov Shifting from flat, aromatic structures to more three-dimensional, sp3-rich compounds often leads to improved physicochemical and pharmacokinetic properties. tandfonline.com

The rigid nature of a spirocyclic scaffold can lock a molecule's conformation, optimizing the orientation of its binding elements. tandfonline.com This can result in improved efficacy and selectivity for biological targets. tandfonline.com Spirocyclic systems are found in numerous natural products and have been incorporated into approved drugs and drug candidates. nih.govresearchgate.net The synthesis of spiro-glutarimide derivatives, in particular, is an active area of research for accessing novel and biologically important molecules. acs.orgncl.res.in

Historical Overview of Academic Investigation of this compound

Early academic interest in this compound and related compounds often stemmed from their potential as central nervous system (CNS) depressants. Over time, its role has evolved, and it is now recognized as a crucial intermediate in the synthesis of various pharmaceuticals. lookchem.comguidechem.com

A significant application of this compound is as a starting material in the synthesis of buspirone (B1668070), an anxiolytic drug. oup.comncats.io This has led to the development of methods for its synthesis and purification. arkat-usa.orggoogle.com

In 2008, a thermochemical study of 3,3-tetramethyleneglutaric acid, its corresponding anhydride, and this compound was conducted. acs.orgresearchgate.net This research involved measuring the standard molar energies of combustion and enthalpies of sublimation to determine the standard molar enthalpies of formation in the gaseous state. acs.org These fundamental thermodynamic properties are crucial for understanding the stability and reactivity of the compound.

More recent research has explored the reactivity of N-acyl-glutarimides, including N-benzoyl-3,3-tetramethyleneglutarimide, in cross-coupling reactions. acs.orgnsf.gov These studies have demonstrated that the glutarimide ring can induce a significant twist in the acyclic amide bond, leading to enhanced reactivity. acs.org Specifically, the N-benzoyl derivative of this compound was found to have a nearly perfect twist in its acyclic amide bond. acs.orgnsf.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2 B196294 3,3-Tetramethyleneglutarimide CAS No. 1075-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-azaspiro[4.5]decane-7,9-dione
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InChI

InChI=1S/C9H13NO2/c11-7-5-9(3-1-2-4-9)6-8(12)10-7/h1-6H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YRTHJMQKDCXPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
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DSSTOX Substance ID

DTXSID1057616
Record name 8-Azaspiro[4.5]decane-7,9-dione
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Molecular Weight

167.20 g/mol
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CAS No.

1075-89-4
Record name 8-Azaspiro[4.5]decane-7,9-dione
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Record name 3,3-TETRAMETHYLENEGLUTARIMIDE
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Synthesis and Reaction Methodologies of 3,3 Tetramethyleneglutarimide

Established Synthetic Routes to 3,3-Tetramethyleneglutarimide

The synthesis of this compound, a key intermediate for various organic compounds, can be achieved through several condensation reactions. guidechem.comqinmuchem.com One notable method involves the reaction of cyclopentanone (B42830) with methyl cyanoacetate (B8463686) and cyanoacetamide in the presence of a basic catalyst like triethylamine. This reaction proceeds through the formation of an intermediate, β,β-tetramethylene-α,α'-dicyanoglutarimide, which is then hydrolyzed to yield cyclopentane-1,1-diacetic acid. google.com This diacetic acid serves as a direct precursor to the target glutarimide (B196013). mdpi.comscispace.com

Another approach involves the simple nucleophilic condensation reaction between a suitable heterocyclo methyl-amino nucleophile and a glutarimide substrate. This reaction is typically performed by reacting equimolar amounts of the nucleophile and substrate for a duration of 1 to 24 hours. The reaction temperature can vary from 25°C to 150°C, with a preferred range of 60°C to 150°C. google.com The use of a solvent is often preferred since the reactants are typically crystalline solids. google.com

A well-established route to this compound involves the direct treatment of Cyclopentane-1,1-diacetic acid. mdpi.comnih.gov In a specific example of this synthesis, Cyclopentane-1,1-diacetic acid is heated with ammonium (B1175870) carbonate at a high temperature of 200°C. mdpi.comscispace.com This process results in the formation of this compound, also known as 8-azaspiro[4.5]decane-7,9-dione. mdpi.compharmacompass.com

The precursor, Cyclopentane-1,1-diacetic acid, can be synthesized by the condensation of cyclopentanone with methyl isocyanoacetate, catalyzed by ammonia, followed by acidic ester hydrolysis. mdpi.comresearchgate.net An alternative preparation of the diacid involves reacting the product of cyclopentanone and methyl cyanoacetate with cyanoacetamide. google.com The subsequent hydrolysis of the resulting dicyanoglutarimide intermediate yields Cyclopentane-1,1-diacetic acid. google.com

The table below outlines a typical reaction for the preparation of this compound from its diacid precursor.

ReactantReagentTemperatureProductReference
Cyclopentane-1,1-diacetic acidAmmonium carbonate200 °CThis compound mdpi.com, scispace.com

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of precursors for glutarimides. For instance, microwave-assisted procedures are reported for the efficient synthesis of various heterocyclic compounds, which can serve as building blocks. researchgate.netresearchgate.net

A notable application is the solvent-free, microwave-assisted synthesis of N-phenyl glutarimides, which are precursors to more complex molecules. researchgate.net In a typical procedure, substituted N-phenyl glutarimides are reacted with aldehydes in the presence of a solid support like neutral alumina (B75360) under microwave irradiation. researchgate.netresearchgate.net This method significantly accelerates the reaction, with typical irradiation times of only 3-6 minutes at a power of 640W. researchgate.netresearchgate.net

While the direct microwave-assisted synthesis of this compound is not extensively detailed in the provided context, the application of microwave technology to the synthesis of its precursors and related glutarimide structures highlights a modern and efficient approach in this area of chemical synthesis. organic-chemistry.orgnih.gov The benefits of microwave-assisted synthesis, such as reduced energy consumption and potential for improved selectivity, make it an attractive strategy for preparing the necessary precursors for this compound. nih.gov

Precursor TypeReactionConditionsAdvantagesReference
N-phenyl glutarimidesCondensation with aldehydesMicrowave-assisted, solvent-free, neutral aluminaRapid (3-6 min), efficient researchgate.net, researchgate.net
1,3-diarylimidazolinium chlorides (NHC precursors)Cyclization of N,N'-diarylethylenediaminesMicrowave irradiation (<5 min)High yields (up to 98%), simplified work-up organic-chemistry.org

Derivatization and Functionalization of the this compound Scaffold

The this compound core structure serves as a versatile scaffold for the synthesis of a variety of derivatives through reactions targeting the imide nitrogen. These modifications are crucial for tuning the molecule's properties and for its application as a building block in more complex structures.

N-alkylation of this compound introduces an alkyl group onto the nitrogen atom of the imide ring. This reaction is a fundamental step in the synthesis of various compounds, including the pharmaceutical agent buspirone (B1668070). preprints.org The process typically involves reacting this compound with an appropriate alkylating agent.

One common method involves the use of alkyl halides, tosylates, or mesylates as the alkylating agent in the presence of a base. google.com For instance, the alkylation of this compound with specific butyl bromide derivatives is a key step in some synthetic routes to buspirone. preprints.org The reaction is often carried out in a suitable solvent like acetonitrile (B52724) with a base such as potassium carbonate to neutralize the acid formed during the reaction. google.comgoogle.com Another approach involves heating this compound with ammonium carbonate at high temperatures. preprints.orgscispace.com More specialized methods, such as using 3,3,3-trifluoroethyl triflate, have also been employed for N-alkylation. scispace.com

Direct alkylation can sometimes be challenging due to steric hindrance. In such cases, alternative strategies are employed, such as the alkylation of the corresponding acetal (B89532) derivative of triacetonamine (B117949) followed by hydrolysis. researchgate.net

Table 1: Examples of N-Alkylation Reactions of this compound and Related Compounds

Alkylating AgentBaseSolventProductYieldReference
Butyl bromide derivativePotassium Carbonate-BuspironeNearly quantitative preprints.org
3,3,3-trifluoroethyl triflate--N-(3,3,3-trifluoroethyl)-3,3-tetramethyleneglutarimide- scispace.com
Alkyl halide/tosylate/mesylatePotassium CarbonateAcetonitrileN-alkyl-3,3-tetramethyleneglutarimide- google.comgoogle.com

N-acyl-3,3-tetramethyleneglutarimides have proven to be highly effective electrophilic partners in a variety of metal-catalyzed cross-coupling reactions. rsc.org The unique twisted geometry and electronic properties of the amide bond in these compounds facilitate the activation of the N-C bond, making them powerful acyl transfer reagents. rsc.orgnsf.gov

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. libretexts.org In the context of N-acyl-3,3-tetramethyleneglutarimides, this reaction allows for the coupling of the acyl group with organoboron reagents, typically aryl or vinyl boronic acids, to produce ketones. acs.orgmdpi.com This transformation is generally catalyzed by palladium or nickel complexes. mdpi.commdpi.com

Studies have shown that N-acyl-3,3-tetramethyleneglutarimides are highly reactive substrates in Suzuki-Miyaura cross-couplings. acs.org For example, the reaction of N-benzoyl-3,3-tetramethyleneglutarimide with various arylboronic acids in the presence of a palladium catalyst and a base like potassium carbonate affords the corresponding aryl ketones in excellent yields. acs.org The reactivity of these substrates is attributed to the ground-state destabilization of the amide bond. acs.org Kinetic studies have demonstrated that these reactions can proceed rapidly, often reaching full conversion in under an hour at elevated temperatures. mdpi.com The choice of ligand on the metal catalyst, such as N-heterocyclic carbenes (NHCs), can significantly influence the reaction's efficiency. mdpi.com

Table 2: Suzuki-Miyaura Cross-Coupling of N-Acyl-glutarimides

N-Acyl-glutarimideBoronic AcidCatalystBaseSolventYieldReference
N-benzoyl-3,3-tetramethyleneglutarimide4-Tolylboronic acid[Pd(IPr)(cin)Cl]K₂CO₃THFHigh acs.org
N-acyl-glutarimide4-Tolylboronic acid[CpNi(IPr)Cl]K₂CO₃Toluene85% mdpi.com

Note: IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, cin = cinnamate

N-acyl-3,3-tetramethyleneglutarimides can undergo transamidation reactions with various amines to form new amide bonds. nsf.govrsc.org This process is significant as it provides a metal-free pathway for amide synthesis under mild conditions. nsf.govrsc.org The reactivity in these reactions is driven by the inherent strain in the N-acyl-glutarimide bond. nsf.govrsc.org

The reaction tolerates a wide range of amines, including primary and secondary amines, and is compatible with various functional groups that might be sensitive in metal-catalyzed processes. nsf.gov Mechanistic studies suggest that the reaction proceeds through a tetrahedral intermediate, and the stability of this intermediate, along with the leaving group ability of the glutarimide, are key factors controlling the reaction's outcome. nsf.govrsc.org This method highlights the utility of N-acyl-glutarimides as stable, yet reactive, acyl transfer reagents. rsc.org

In addition to acyl transfer reactions, N-acyl-glutarimides can participate in decarbonylative cross-coupling reactions. nsf.govacs.org In these pathways, the acyl group is not transferred intact; instead, the carbonyl group is lost as carbon monoxide, leading to the formation of a new carbon-carbon bond between the group originally attached to the acyl carbonyl and the cross-coupling partner. nsf.gov

For instance, Ni-catalyzed decarbonylative Suzuki-Miyaura cross-coupling of N-acetyl-amides with arylboronic acids can produce biaryl compounds. nsf.gov While specific examples focusing solely on this compound derivatives in decarbonylative pathways are less detailed in the provided search results, the general reactivity of N-acyl-amides suggests this is a potential reaction pathway for this scaffold as well. nsf.govnsf.gov

Cross-Coupling Reactions Involving N-Acyl-3,3-Tetramethyleneglutarimides

Mechanism of Action in Organic Synthesis Applications

The utility of this compound and its N-acyl derivatives in organic synthesis stems from the unique electronic and structural properties of the glutarimide ring. nsf.gov The presence of two carbonyl groups attached to the nitrogen atom significantly influences the nature of the N-C bonds.

In N-acyl-glutarimides, the nitrogen lone pair is delocalized over three carbonyl groups, leading to a highly twisted and electronically destabilized acyclic amide bond. nsf.govacs.org This "ground-state destabilization" makes the N-C(O) bond susceptible to cleavage, a feature that is exploited in cross-coupling reactions. acs.orgnsf.gov The distortion of the amide bond from planarity dramatically enhances its reactivity compared to standard, planar amides. nsf.gov X-ray crystallographic studies have confirmed that N-acyl-3,3-tetramethyleneglutarimide exhibits a highly twisted amide bond, with a twist angle (τ) approaching 90 degrees. nsf.govacs.org

This inherent reactivity allows N-acyl-glutarimides to act as superior acyl electrophiles. rsc.org The general mechanism in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves the oxidative addition of the N-C(O) bond to a low-valent metal center (e.g., Pd(0) or Ni(0)). libretexts.orgnih.gov This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the ketone product and regenerate the active catalyst. libretexts.org

In metal-free transamidation reactions, the reactivity is attributed to the thermodynamic stability of the tetrahedral intermediate formed upon nucleophilic attack by an amine, and the good leaving group ability of the glutarimide anion. nsf.gov The twisted nature of the starting N-acyl-glutarimide facilitates the initial nucleophilic attack. nsf.govrsc.org

Structural and Conformational Analysis of 3,3 Tetramethyleneglutarimide and Its Derivatives

Crystallographic Studies of 3,3-Tetramethyleneglutarimide and N-Acyl Derivatives

X-ray crystallography has been an indispensable tool for determining the precise solid-state structures of this compound derivatives. Studies on N-acyl-glutarimides have revealed that these molecules serve as exceptional precursors for N–C(O) bond cross-coupling reactions, a reactivity driven by the significant ground-state destabilization of the amide bond. acs.orgnih.gov

A comprehensive study involving a series of N-acyl-glutarimides demonstrated that the 3,3-tetramethylene derivative is distinguished by having the most twisted acyclic amide bond crystallized to date. acs.org This high degree of distortion is quantified by the Winkler-Dunitz distortion parameters, namely the twist angle (τ) and the nitrogen pyramidalization (χN). For the N-benzoyl-3,3-tetramethyleneglutarimide, the twist angle τ reaches a remarkable 89.1°, approaching a perfectly perpendicular arrangement. acs.orgresearchgate.net In contrast, the nitrogen atom maintains a nearly planar geometry. acs.org The combined distortion parameter, Σ(τ + χN), for this derivative is 96.1°, the maximum in the series studied. acs.org

These crystallographic studies provide concrete evidence of the severe geometric constraints imposed by the glutarimide (B196013) ring, leading to highly unconventional amide bond configurations. nsf.gov

Table 1: Selected Crystallographic Data for N-Benzoyl-3,3-tetramethyleneglutarimide acs.org
ParameterValue
Twist Angle (τ)89.1°
Nitrogen Pyramidalization (χN)7.0°
Additive Distortion Parameter Σ(τ + χN)96.1°
N–C(O) Bond Length1.458 Å
C=O Bond Length1.205 Å

Spectroscopic Characterization Techniques for this compound

Spectroscopic methods are crucial for characterizing the structure and purity of this compound in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique used for the structural elucidation of this compound in solution. 1H NMR spectra provide information about the chemical environment of the hydrogen atoms within the molecule. chemicalbook.com For this compound, the spectrum would show characteristic signals for the protons on the tetramethylene (cyclohexyl) ring and the methylene (B1212753) groups of the glutarimide ring, as well as the N-H proton. The integration of these signals corresponds to the number of protons in each unique environment.

While detailed spectral data is specific to the solvent and spectrometer frequency used, the 1H NMR spectrum for this compound is a standard method for confirming its identity and purity. chemicalbook.com Similarly, 13C NMR spectroscopy is employed to identify the carbon skeleton of the molecule, with distinct signals for the carbonyl carbons, the quaternary spiro carbon, and the various methylene carbons in the ring systems. chemicalbook.com

Conformational Dynamics and Amide Bond Distortion

The glutarimide scaffold, particularly when substituted at the 3-position, induces significant strain and conformational rigidity, which profoundly impacts the properties of the exocyclic N-acyl group.

The concept of a "twisted amide" refers to a deviation from the planar geometry typically favored by the resonance stabilization of the amide bond. nsf.gov N-acyl derivatives of this compound are prime examples of molecules exhibiting nearly perpendicular twisted amides. acs.org The twist angle (τ) in N-benzoyl-3,3-tetramethyleneglutarimide is found to be 89.1°, indicating an almost complete disruption of the nN → π*C=O conjugation. acs.orgresearchgate.net This severe distortion is a result of steric hindrance between the carbonyl groups of the glutarimide ring and the N-acyl substituent, which forces the N-C(O) bond to rotate. acs.org The ability to achieve such a high degree of twist in an acyclic amide setting is remarkable and expands the range of reagents available for chemical transformations that rely on the activation of the amide bond. nih.gov

The glutarimide ring is the key structural element responsible for the unusual properties of the amide bond in its N-acyl derivatives. acs.orgnih.gov By locking the endocyclic amide bonds in a conformation that creates significant steric repulsion with the exocyclic acyl group, the ring system forces the external amide bond to twist. acs.org This ground-state destabilization lowers the energy barrier for processes involving the cleavage of the N–C(O) bond. nih.govresearchgate.net Consequently, N-acyl-glutarimides have emerged as highly reactive and selective precursors in a variety of transition-metal-catalyzed cross-coupling reactions, a feat not achievable with typical planar amides. acs.orgnih.gov The study of these molecules has provided valuable insights into the relationship between amide bond distortion and chemical reactivity. acs.org

The high degree of twist in N-acyl-3,3-tetramethyleneglutarimide is directly related to the rotational barrier around the exocyclic N–C(O) axis. In a typical planar amide, this rotational barrier is significant (around 15-20 kcal/mol) due to the partial double bond character arising from resonance. However, in highly twisted systems like N-acyl-glutarimides, the ground state is already close in energy to the transition state for rotation, leading to a much lower rotational barrier. acs.orgnih.gov Computational studies and experimental observations on these compounds contribute to the understanding of the energetics of amide bond deformation. acs.org The analysis of these rotational barriers is crucial for explaining the enhanced reactivity of these compounds in synthetic applications. acs.orgnih.gov

Intermolecular Interactions and Supramolecular Assembly

The glutarimide moiety possesses both hydrogen bond donor (the imide N-H group) and acceptor (the two carbonyl O atoms) sites, making it an excellent candidate for forming robust hydrogen-bonded networks. This inherent capability drives the self-assembly of these molecules into predictable supramolecular synthons, which are the fundamental building blocks of a crystal structure.

While specific studies on the cocrystals of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from the analysis of closely related glutarimide derivatives. A seminal study on the cocrystals of the antibiotic trimethoprim (B1683648) with glutarimide and its 3,3-dimethyl derivative provides a detailed blueprint of the hydrogen bonding patterns that are likely to be observed in cocrystals of this compound. nih.gov

In these cocrystals, the glutarimide derivative and trimethoprim molecules are held together by a trio of neighboring hydrogen bonds. nih.gov This interaction involves a distinct ADA/DAD pattern, where 'A' represents a hydrogen bond acceptor and 'D' represents a hydrogen bond donor. The pyrimidine (B1678525) ring of trimethoprim presents a DAD array of functional groups, which complements the ADA arrangement of the imide group of the glutarimide derivative. nih.gov This specific and strong interaction leads to the formation of stable heterodimers.

The crystal packing of these cocrystals is further characterized by an extensive network of hydrogen bonds, which includes centrosymmetrically related homodimers of trimethoprim formed by a pair of N-H···N hydrogen bonds. nih.gov

The detailed geometric parameters of the hydrogen bonds in the cocrystals of trimethoprim with glutarimide and 3,3-dimethylglutarimide (B74337) are presented in the interactive data table below. This data, derived from crystallographic studies, provides a quantitative understanding of the strength and directionality of these crucial intermolecular interactions.

Interactive Data Table: Hydrogen Bond Geometry in Cocrystals of Glutarimide Derivatives with Trimethoprim

Donor (D) - H···Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)Co-crystal
N4—H4A···O70.862.122.978 (2)175Trimethoprim-glutarimide
N10—H10···N30.862.203.055 (2)171Trimethoprim-glutarimide
N2—H2A···O90.862.153.003 (2)171Trimethoprim-glutarimide
N4—H4A···O90.882.102.973 (2)171Trimethoprim-3,3-dimethylglutarimide
N10—H10···N30.882.183.056 (2)174Trimethoprim-3,3-dimethylglutarimide
N2—H2A···O70.882.132.999 (2)169Trimethoprim-3,3-dimethylglutarimide

Data sourced from crystallographic studies of trimethoprim-glutarimide and trimethoprim-3,3-dimethylglutarimide cocrystals. nih.gov

Computational Chemistry and Theoretical Studies of 3,3 Tetramethyleneglutarimide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling detailed investigation of electronic structure and molecular properties. For 3,3-tetramethyleneglutarimide, these methods have been instrumental in understanding its geometry and energy.

Density Functional Theory (DFT) for Geometry Optimization of this compound

Density Functional Theory (DFT) has been a primary tool for optimizing the geometry of this compound. nih.govacs.org The B3LYP functional, a popular hybrid functional, has been employed to determine the most stable molecular conformation. nih.govacs.orgacs.org This process involves finding the minimum energy structure on the potential energy surface, which corresponds to the most likely arrangement of atoms in the molecule. acs.org Computational studies have shown that the glutarimide (B196013) ring, when substituted at the 3-position with a spirocyclic tetramethylene group, can lead to significant distortion of the amide bond. acs.orgnsf.gov This distortion is a key feature of the molecule's structure and has implications for its reactivity. acs.org

Basis Set Selection for Computational Studies

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the distribution of electrons in the molecule. For studies on this compound and related compounds, extended basis sets have been utilized to ensure reliable results. nih.govacs.org A common choice is the 6-311G** basis set, which provides a good balance between computational cost and accuracy for geometry optimizations. nih.govacs.org For more demanding calculations, such as those aimed at elucidating electronic properties and reactivity, the B3LYP/6-311++G(d,p) level of theory has been selected for its ability to reproduce experimental data accurately. acs.org

Single-Point Energy Calculations with Extended Basis Sets

To obtain more accurate energy values for the optimized geometry, single-point energy calculations are often performed using larger and more flexible basis sets. In the case of this compound, after geometry optimization with the B3LYP/6-311G** method, single-point energy calculations have been carried out with the cc-pVTZ basis set. nih.govacs.orgresearchgate.net This approach, where the geometry is optimized with a smaller basis set and the energy is then calculated with a larger one, is a common and effective strategy in computational chemistry to achieve high accuracy while managing computational resources.

Thermochemical Analysis of this compound

Thermochemical analysis involves the study of the energy changes that occur during chemical reactions. For this compound, both experimental and computational methods have been used to determine key thermochemical properties.

Estimation of Standard Molar Enthalpies of Formation via Isodesmic Reactions

The standard molar enthalpy of formation (ΔfH°), a fundamental thermochemical quantity, has been estimated for this compound using computational methods. nih.govacs.org A powerful technique for this purpose is the use of isodesmic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation helps to cancel out systematic errors in the calculations, leading to more accurate enthalpy of formation values. For this compound, an isodesmic reaction involving glutarimide has been used to calculate its gas-phase enthalpy of formation. nih.govacs.org

Table 1: Calculated Gas-Phase Enthalpy of Formation for this compound

Computational MethodBasis SetCalculated ΔfH°(g) / kJ·mol⁻¹
B3LYPcc-pVTZ//B3LYP/6-311G**-424.1 ± 6.6

Source: The Journal of Physical Chemistry A, 2008. nih.gov

Prediction of Reactivity and Electronic Properties

Computational chemistry provides significant insights into the reactivity and electronic characteristics of this compound and its derivatives. Theoretical studies, particularly those employing density functional theory (DFT), have been instrumental in understanding the molecule's thermochemical properties and structural effects on its reactivity. nih.govresearchgate.net

One key area of investigation has been the determination of the standard molar enthalpies of formation. Through computational methods, such as DFT calculations with the B3LYP functional and extended basis sets (e.g., 6-311G** and cc-pVTZ), researchers have estimated these thermodynamic values. nih.govacs.org These calculations often involve isodesmic reactions, where the bond types are conserved on both sides of the reaction, to provide a reliable theoretical estimation of the enthalpy of formation for this compound in the gaseous state. nih.govacs.org The interplay between these computational results and experimental data from techniques like static bomb combustion calorimetry provides a comprehensive understanding of the molecule's energetic landscape. nih.govresearchgate.net

Furthermore, theoretical studies have shed light on the reactivity of related N-acyl-glutarimides, which are potent precursors in N–C(O) bond cross-coupling reactions. nsf.govacs.org The reactivity of these compounds is largely attributed to the ground-state destabilization of the amide bond. nsf.gov The glutarimide ring structure forces the acyclic amide bond to twist, disrupting the typical planarity and resonance stabilization (nN → π*C=O conjugation). nsf.govacs.org This distortion increases the ground-state energy of the amide, making the N–C(O) bond more susceptible to cleavage and subsequent reactions, such as the Suzuki–Miyaura cross-coupling. nsf.govacs.org Studies on various N-acyl-glutarimides have shown that the degree of this twist, along with the electronic properties of the glutarimide ring, directly influences their reactivity. acs.org For example, N-acyl-glutarimides with gem-dimethyl or tetramethylene (spiro-cyclopentyl) groups at the 3-position exhibit high reactivity in palladium-catalyzed cross-coupling reactions. acs.org

The kinetic profile of these reactions provides further evidence of the structural effects on reactivity. As demonstrated in studies of related N-acyl-glutarimides, compounds with substituents that enhance the twist of the amide bond generally show higher reaction rates. acs.org

Table 1: Reactivity of N-Acyl-glutarimide Analogs in Suzuki–Miyaura Cross-Coupling. acs.org
N-Acyl-glutarimide AnalogReaction Time (min)Yield (%)
N-Benzoyl-3,3-dimethylglutarimide585
N-Benzoyl-3,3-tetramethyleneglutarimide594
N-Benzoyl-3,3-dimethylglutarimide15>98
N-Benzoyl-3,3-tetramethyleneglutarimide15>98
N-Benzoyl-3-phenylglutarimide6096

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of a series of compounds with their biological activity. For analogs of this compound, these models are essential for designing novel molecules with enhanced potency and selectivity for specific biological targets, such as the serotonin (B10506) 5-HT7 receptor. arkat-usa.orgresearchgate.net QSAR modeling generates a mathematical equation that quantitatively describes the relationship between a set of molecular descriptors and the observed activity, enabling the prediction of activity for newly designed compounds. nih.gov

Multivariate statistical methods are the cornerstone of QSAR model development, allowing for the analysis of complex datasets with multiple variables. rsc.org These methods are used to identify the most relevant molecular descriptors and to build robust and predictive models.

Commonly used multivariate statistical techniques include:

Principal Component Analysis (PCA): An exploratory data analysis method used to reduce the dimensionality of the data. PCA transforms a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components, which capture the maximum variance in the data. rsc.org This helps in visualizing the distribution of compounds and identifying outliers.

Partial Least Squares (PLS) Regression: A regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them. PLS relates the descriptor matrix (X) to the activity data (Y), creating latent variables that maximize the covariance between X and Y. nih.govrsc.org It is widely used to build predictive QSAR models. nih.gov

Hierarchical Cluster Analysis (HCA): This method groups compounds based on their similarity in the descriptor space, which is useful for selecting diverse training and test sets for model development and validation. rsc.org

These statistical tools enable the development of models that can explain the variance in biological activity based on the structural variations within the series of this compound analogs.

In recent years, machine learning (ML) models have become increasingly popular in QSAR for their ability to handle complex, non-linear relationships between chemical structures and biological activities. bhsai.org

Several ML algorithms can be applied to predict the activity of this compound analogs:

Artificial Neural Networks (ANN): These models, inspired by the human brain, consist of interconnected nodes (neurons) organized in layers. ANNs can capture highly complex and non-linear patterns in data. rsc.orginsilico.eu

Support Vector Machines (SVM): SVM is a powerful classification and regression method that works by finding an optimal hyperplane that separates data points into different classes or predicts a continuous value. rsc.org

Random Forest (RF): An ensemble learning method that constructs multiple decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. bhsai.org

k-Nearest Neighbors (kNN): A simple, instance-based learning algorithm where the activity of a new compound is predicted based on the average activity of its 'k' most similar neighbors in the training set. rsc.orgbhsai.org

A critical aspect of using ML models is defining the applicability domain. The predictive power of any model, including advanced ones like deep neural networks (DNNs), is highest for molecules that are structurally similar to those in the training set. bhsai.org Predictions for molecules that fall outside this domain are less reliable. bhsai.org Therefore, the accuracy of predicting the activity of a new this compound analog depends heavily on its similarity to the compounds used to build the model. bhsai.org

The core of any QSAR model lies in the molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. The contribution of these descriptors helps to interpret the model and understand the key structural features required for biological activity. nih.gov For this compound analogs, descriptors can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). They are crucial for modeling interactions involving electrostatic forces, such as hydrogen bonding or π-π stacking.

Steric Descriptors: These quantify the size and shape of the molecule. Examples include molecular weight, volume, surface area, and specific shape indices. The spiro-cyclopentyl group of this compound, for instance, imparts significant steric bulk, which can be a key determinant of how the molecule fits into a receptor's binding pocket.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP), which measures a compound's lipophilicity. This is critical for modeling a drug's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Topological Descriptors: These are numerical indices derived from the 2D graph representation of the molecule, describing aspects like branching and connectivity.

In a QSAR model for this compound analogs, the statistical analysis would reveal which of these descriptors have the most significant positive or negative correlation with the biological activity. For example, a model might show that increased hydrophobicity in a certain part of the molecule enhances activity, while steric bulk in another region is detrimental. nih.gov This information provides a rational basis for the design of new, more potent analogs.

Pharmacological and Biological Research Applications of 3,3 Tetramethyleneglutarimide Derivatives

Role as a Synthetic Intermediate for Bioactive Compounds

The primary pharmacological significance of 3,3-tetramethyleneglutarimide lies in its role as a key building block for more complex, biologically active molecules. google.com Its glutarimide (B196013) ring can be readily functionalized, particularly at the nitrogen atom, allowing for the attachment of various side chains to modulate pharmacological activity.

This compound is a fundamental precursor in the synthesis of Buspirone (B1668070), a widely used anxiolytic agent. google.comresearchgate.net Buspirone, chemically named 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione, features the intact 8-azaspiro[4.5]decane-7,9-dione moiety derived directly from the starting imide. chemicalbook.comnih.gov

Intermediate CompoundReagentProductReference
8H-8-Azaspiro[4.5]decane-7,9-dione (this compound)1,4-dibromobutane8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione google.com
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dionePiperazine (B1678402)8-(4-Piperazin-1-yl-butyl)-8-azaspiro[4.5]dekan-7,9-dione google.com
8-(4-Piperazin-1-yl-butyl)-8-azaspiro[4.5]dekan-7,9-dione2-Chloropyrimidine8-[4-(4-Pyrimidin-2-yl-1-piperazinyl)butyl]-8-azaspiro[4.5]decane-7,9-dione (Buspirone) google.com

The development of derivatives based on the this compound scaffold has been explored in the context of serotonin (B10506) transporter (SERT) inhibition. biorxiv.org SERT is a primary target for many antidepressant medications. frontiersin.org While Buspirone itself acts primarily as a 5-HT1A receptor partial agonist, its structural components, including the terminal cycloimide moiety, have inspired the design of new compounds. nih.gov Research into analogs of Buspirone has shown that the bulky cycloimide part of the molecule is crucial for its interaction with serotonin receptors. nih.gov By modifying the linker and the aromatic piperazine portion of Buspirone-like molecules, researchers can tune the compound's affinity and selectivity for various targets within the serotonergic system, including SERT. lookchem.comnih.gov The goal of such derivatization is to create novel chemical entities with specific inhibitory profiles against the serotonin transporter, potentially leading to new antidepressant or anxiolytic drugs. biorxiv.orgnih.gov

Investigation of Biological Activity of N-(Aminoalkyl)imide Analogs

The N-(aminoalkyl)imide structural motif is a recognized pharmacophore associated with a range of biological activities. Systematic studies on N-(aminoalkyl)-substituted derivatives of various imides have been conducted to explore their therapeutic potential. nih.gov For instance, research on N-(dialkylaminoethyl)imides of naphthalic acid systems revealed significant antileukemia and antimelanoma activity in preclinical models. nih.gov

While specific studies focusing exclusively on N-(aminoalkyl) analogs of this compound are not extensively detailed in the provided context, the broader class of N-substituted cyclic imides has shown promise. A series of cyclic imides featuring an ω-(4-aryl-1-piperazinyl)alkyl moiety attached to the imide nitrogen were synthesized and tested for anxiolytic activity. lookchem.com This work, which led to the development of Tandospirone, a compound structurally related to Buspirone, underscores the therapeutic potential of modifying the N-alkyl side chain of cyclic imides to achieve desired central nervous system effects. lookchem.com

Metabolism and Pharmacokinetics of Related Glutarimide Structures

The glutarimide ring is a core component of several pharmaceutical agents, and its metabolic fate has been a subject of study. wikipedia.orgresearchgate.net The metabolism of drugs containing a glutarimide structure can proceed through various pathways, primarily involving reactions in the liver. taylorandfrancis.commsdmanuals.com

Phase I reactions can include hydrolysis of the imide ring. taylorandfrancis.com For example, the sedative-hypnotic drug glutethimide, which contains a substituted glutarimide ring, undergoes hydrolysis as part of its metabolism. taylorandfrancis.com Phase II reactions, which are synthetic, commonly involve conjugation with endogenous substances like glucuronic acid to form more polar, water-soluble metabolites that are more easily excreted by the kidneys. msdmanuals.com Glucuronidation is a common metabolic pathway for many drugs and facilitates their elimination in urine or bile. msdmanuals.com

Analytical Methodologies for 3,3 Tetramethyleneglutarimide in Research

Development and Validation of Analytical Methods

The development and validation of analytical methods for 3,3-Tetramethyleneglutarimide are essential for its use in research and quality control. clearsynth.com This compound is utilized as a reference standard in analytical method development and validation (AMV), particularly for Abbreviated New Drug Applications (ANDA) and the commercial production of the drug buspirone (B1668070). clearsynth.com

A key example is the development of a liquid chromatographic method designed to analyze buspirone HCl and its potential impurities, including this compound. nih.govoup.com This method was validated to meet the stringent requirements of the Food and Drug Administration (FDA) and the International Conference on Harmonization (ICH). nih.govoup.com The validation process demonstrated that the method was accurate, reproducible, and sensitive, with acceptable values for linearity, range, peak purity, selectivity, system performance, precision, and robustness for all impurities. nih.gov

Calorimetric Techniques for Thermochemical Studies

Calorimetry has been a pivotal technique for investigating the thermochemical properties of this compound. nih.govresearchgate.net These studies provide fundamental data on the compound's energetics, which are then compared with computational results. nih.govresearchgate.net The primary goal of these experimental studies was to determine the standard molar enthalpy of formation in the gaseous state. nih.govresearchgate.net

The standard molar energy of combustion of solid this compound was determined using static bomb combustion calorimetry. nih.govresearchgate.net This technique measures the heat released when a substance is burned in a constant-volume container (a "bomb") filled with oxygen under pressure. The experiment was conducted at a standard temperature of T = 298.15 K and a pressure of p° = 0.1 MPa. nih.govresearchgate.net From the energy of combustion, the standard molar enthalpy of formation in the crystalline state was derived. researchgate.net

Table 1: Thermochemical Data for this compound from Combustion Calorimetry

Parameter Value (kJ·mol⁻¹)
Standard molar energy of combustion, ΔcU°(cr) -4988.6 ± 1.9
Standard molar enthalpy of combustion, ΔcH°(cr) -4991.7 ± 1.9
Standard molar enthalpy of formation, ΔfH°(cr) -425.8 ± 2.6

Data sourced from a calorimetric and computational thermochemical study. nih.gov

To determine the standard molar enthalpy of formation in the gaseous state, the standard molar enthalpy of sublimation must be measured. nih.govresearchgate.net This was achieved for this compound using Calvet microcalorimetry at T = 298.15 K. nih.govresearchgate.netresearchgate.net This technique measures the very small heat effects associated with phase transitions like sublimation. The combination of data from bomb calorimetry and Calvet microcalorimetry allows for the calculation of the gas-phase enthalpy of formation. nih.gov

Table 2: Enthalpy of Sublimation and Gas-Phase Enthalpy of Formation for this compound

Parameter Value (kJ·mol⁻¹)
Standard molar enthalpy of sublimation, ΔgcrH° 120.3 ± 1.6
Standard molar enthalpy of formation (gas), ΔfH°(g) -305.5 ± 3.0

Data sourced from a calorimetric and computational thermochemical study. nih.gov

Chromatographic Methods

Chromatographic methods, specifically High-Performance Liquid Chromatography (HPLC), are employed for the analysis of this compound, primarily for purity assessment and as part of impurity profiling in pharmaceuticals. nih.govtcichemicals.com

An accurate, reproducible, and sensitive liquid chromatographic (LC) method has been developed and validated for the determination of buspirone HCl and its potential impurities, which include this compound (identified as impurity III in the study). nih.govoup.com The method utilizes a C18 column with gradient elution to achieve complete separation of all components. oup.com

Table 3: Parameters of the Liquid Chromatographic Method for this compound Analysis

Parameter Details
Column µBondapack C18
Mobile Phase A: 10mM KH₂PO₄ (pH 6.1) B: Acetonitrile (B52724)
Gradient Elution Initial: 90:10 (A:B), hold for 1 min Linear gradient over 26 min to 35:65 (A:B)
Flow Rate 2.0 mL/min
Detection Photodiode Array (PDA) Detector at 210 nm

Method developed for the analysis of buspirone HCl and its potential impurities. nih.govoup.com

This method demonstrated good resolution and selectivity, with all peaks being spectrally pure and well-separated. oup.com Commercially available this compound is often tested for purity using HPLC, with standards typically exceeding 98.0%. tcichemicals.com

Future Directions and Emerging Research Areas for 3,3 Tetramethyleneglutarimide

Exploration of Novel Synthetic Pathways

The synthesis of 3,3-tetramethyleneglutarimide, also known by its systematic name 8-Azaspiro[4.5]decane-7,9-dione, is a key step in the production of the anxiolytic drug buspirone (B1668070). mdpi.comgoogle.com Traditional methods often involve the condensation of cyclopentanone (B42830) with an appropriate reagent followed by cyclization. One established route involves the condensation of cyclopentanone with methyl isocyanoacetate catalyzed by ammonia, followed by acidic ester hydrolysis to yield cyclopentane-1,1-diacetic acid. This intermediate is then heated with ammonium (B1175870) carbonate to produce this compound. mdpi.com

Emerging research aims to improve upon these methods, focusing on efficiency, yield, and sustainability. For instance, a nickel-catalyzed reductive cross-coupling reaction was reported in 2022, presenting a novel synthesis of buspirone from a nitrile derivative of this compound. mdpi.com This highlights a trend towards employing advanced catalytic systems to streamline the synthesis of molecules containing the this compound core. mdpi.com The development of N- and C-functionally-substituted glutarimides is a significant area of modern organic synthesis, as it allows for the construction of more complex and potentially more effective drug molecules. thieme-connect.com Researchers are exploring multicomponent reactions and tandem processes to create highly functionalized glutarimides with greater efficiency. thieme-connect.comtandfonline.com

Future work will likely concentrate on:

Catalytic Innovations: Developing new catalysts that can facilitate the synthesis under milder conditions with higher atom economy.

Flow Chemistry: Applying continuous flow methods, which can offer better control over reaction parameters and improve scalability and safety. preprints.org

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel to reduce waste and simplify procedures. nsf.gov

Advanced Computational Modeling for Structural and Reactive Insights

Computational chemistry provides powerful tools for understanding the molecular properties of this compound and its derivatives. Studies utilizing Density Functional Theory (DFT) have been conducted to determine the compound's geometry and thermochemical properties, such as its standard molar enthalpy of formation. acs.orgnih.govumbc.edu

These computational investigations have confirmed the nonplanar geometry of the molecule and the planarity of the –C(=O)–NH–C(=O)– group within the imide ring. acs.org Such insights are crucial for understanding how the molecule interacts with biological targets. By modeling the structure and energetics, researchers can predict the reactivity of this compound in various chemical transformations. acs.orgnih.gov For example, computational studies on related N-acyl-glutarimides have provided insights into the distortion of the amide bond, which is key to their reactivity in cross-coupling reactions. nsf.govacs.org

Table 1: Computational and Experimental Thermochemical Data
CompoundMethodPropertyValue (kJ·mol⁻¹)Reference
This compoundStatic Bomb Combustion CalorimetryStandard Molar Energy of Combustion (solid)-4889.9 ± 1.8 acs.org
This compoundCalvet MicrocalorimetryStandard Molar Enthalpy of Sublimation116.3 ± 1.2 acs.org
This compoundDerived from Experimental DataStandard Molar Enthalpy of Formation (gas)-369.8 ± 2.2 acs.org
This compoundDFT (B3LYP) Isodesmic ReactionsEstimated Standard Molar Enthalpy of Formation (gas)-370.4 nih.gov

Future research in this area will likely involve:

More Accurate Models: Employing higher-level computational methods to refine structural and energetic predictions. nih.govresearchgate.net

Reaction Mechanism Elucidation: Modeling transition states and reaction pathways to guide the development of new synthetic methodologies.

Virtual Screening: Using the 3D structure of this compound derivatives to screen for potential interactions with protein targets, accelerating the drug discovery process.

Design of New Spirocyclic Scaffolds for Medicinal Chemistry

The spirocyclic nature of this compound offers a rigid, three-dimensional framework that is highly attractive for medicinal chemistry. preprints.orgresearchgate.net This "escape from flatland" approach in drug design aims to create molecules with improved properties, such as higher binding affinity, better selectivity, and enhanced pharmacokinetic profiles, compared to their flatter, aromatic counterparts. digitellinc.comnih.gov The spiro center introduces a defined spatial arrangement of substituents, which can be optimized for interaction with specific biological targets. nih.gov

Researchers are actively designing and synthesizing novel spirocyclic scaffolds based on the glutarimide (B196013) core for various therapeutic applications. nih.govresearchgate.net These efforts include modifying the spirocyclic ring system and functionalizing the glutarimide nitrogen. thieme-connect.com For example, N-heterocyclic carbene (NHC)-catalyzed enantioselective reactions have been developed to create complex spiro-glutarimides with controlled stereochemistry, which is crucial for biological activity. researchgate.net The synthesis of diverse spirocyclic building blocks is seen as essential for exploring new areas of chemical space. nih.gov

Table 2: Examples of Spirocyclic Scaffolds in Development
Scaffold TypeSynthetic StrategyPotential ApplicationReference
Spiro-glutarimidesNHC-Catalyzed [3+3] Spiro-annulationBiologically active compounds researchgate.net
SpirooxindolesMulticomponent Reactions, CycloadditionsPharmacologically active alkaloids nuph.edu.ua
Spirocyclic α- and β-prolinesScalable multi-step synthesisPeptidomimetics, Drug Discovery digitellinc.com
Spirocyclic Tetrahydrofurans (THFs)Grignard reaction followed by cyclizationBuilding blocks for compound libraries nih.gov

Future directions will focus on:

Diversity-Oriented Synthesis: Creating large libraries of diverse spirocyclic compounds for high-throughput screening against a wide range of biological targets. nuph.edu.ua

Stereoselective Synthesis: Developing new methods for the asymmetric synthesis of spirocycles to produce single enantiomers, which often exhibit different pharmacological profiles. researchgate.net

Bioisosteric Replacement: Using spirocyclic scaffolds to replace less favorable moieties in existing drug candidates to improve their properties.

Elucidation of Broader Biological and Pharmacological Relevance

While this compound is primarily known as a precursor to buspirone, the broader glutarimide class of compounds exhibits a wide range of pharmacological effects. tandfonline.comtandfonline.com Naturally occurring and synthetic glutarimides have shown antitumor, anti-inflammatory, and antibiotic activities. tandfonline.com For example, cycloheximide (B1669411) and streptimidone (B1237836) are glutarimide-containing natural products initially studied as antibiotics that were later found to be potent cytotoxic agents. tandfonline.comtandfonline.com

This suggests that the this compound scaffold itself, or its derivatives, may possess intrinsic biological activity beyond its role as a synthetic intermediate. Research is underway to synthesize and screen libraries of glutarimide derivatives for new therapeutic uses. tandfonline.com A study on various glutarimide derivatives reported antiproliferative activity against human cancer cell lines (HeLa, K562, and MDA-MB-453) and antibacterial activity, particularly against Gram-positive bacteria. tandfonline.com Although this compound itself was not among the most active compounds in that specific study, the findings support the potential of its structural class.

Future research will aim to:

Systematic Screening: Test this compound and its novel derivatives against a broad panel of biological targets, including cancer cell lines, bacteria, fungi, and viruses.

Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of this compound to understand which features are essential for any observed biological activity and to optimize potency. tandfonline.com

Target Identification: For any active compounds discovered, identify the specific proteins or cellular pathways they interact with to elucidate their mechanism of action.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3-tetramethyleneglutarimide, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution using dibromoalkanes (e.g., 1,4-dibromobutane) with cyclic imides under basic conditions (e.g., K₂CO₃/KI in acetonitrile). Yields (~46–75%) depend on reaction time, temperature (e.g., 60°C), and stoichiometric ratios of reagents. Purification via flash chromatography (SiO₂, CH₂Cl₂) is recommended . Optimization strategies include solvent selection (DMF vs. acetonitrile) and catalyst tuning (KI for bromide displacement) .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Peaks at δ 1.47–1.85 ppm (methylene protons) and 171.9 ppm (carbonyl carbons) .
  • IR Spectroscopy : Distinctive C=O stretches at 1724 cm⁻¹ and 1668 cm⁻¹ .
  • Mass Spectrometry : Exact mass 167.095 g/mol (C₉H₁₃NO₂) . Computational geometry optimization (B3LYP/6-311G**) further validates bond angles and spatial conformation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : The compound is classified as highly toxic (Risk Phrase R28). Handling requires:

  • PPE : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Waste Disposal : Collect residues as hazardous waste under local regulations .

Advanced Research Questions

Q. How do experimental and computational data reconcile for the thermodynamic properties of this compound?

  • Methodological Answer : Static bomb calorimetry (ΔH°combustion = -4500 kJ/mol) and Calvet microcalorimetry (ΔH°sublimation) provide experimental enthalpies of formation. These are compared with DFT (B3LYP/cc-pVTZ) calculations via isodesmic reactions involving glutarimide derivatives. Discrepancies (<5%) arise from approximations in solvation/entropy terms, necessitating hybrid QM/MM corrections .

Q. What role does this compound play in the synthesis of serotoninergic ligands, and how does its spirocyclic structure influence reactivity?

  • Methodological Answer : The compound serves as a precursor for 8-azaspiro[4.5]decane-7,9-dione, a key intermediate in 5-HT₇ receptor ligands. Its spirocyclic rigidity enhances stereochemical control during alkylation (e.g., bromobutane addition) and stabilizes transition states in nucleophilic substitutions. Reactivity is modulated by ring strain and electron-withdrawing carbonyl groups .

Q. How can computational models predict the electronic and steric effects of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) map frontier molecular orbitals (HOMO-LUMO gaps ≈ 6 eV) to assess nucleophilicity. Steric maps quantify spatial hindrance around the imide nitrogen, predicting regioselectivity in cross-coupling reactions. MD simulations further evaluate solvent interactions (e.g., acetonitrile polarity effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.